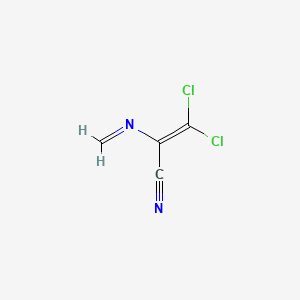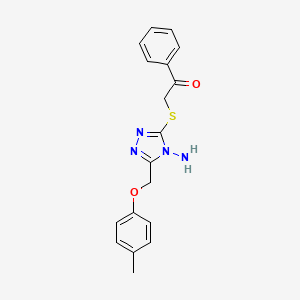
Ethanone, 2-((4-amino-5-((4-methylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2-((4-amino-5-((4-methylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- is a complex organic compound that features a triazole ring, a phenyl group, and a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-((4-amino-5-((4-methylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the thioether linkage and the phenyl group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenyl group, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the triazole or phenyl groups.
Applications De Recherche Scientifique
Ethanone, 2-((4-amino-5-((4-methylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.
Medicine: Its unique structure allows it to interact with biological targets, making it a potential lead compound for therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of Ethanone, 2-((4-amino-5-((4-methylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- involves its interaction with molecular targets in biological systems. The triazole ring and the thioether linkage play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
- Ethanone, 2-((4-amino-5-((4-methylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenyl-
- 4-(4-methylphenoxy)benzylamine
- 4-(4-alkylphenoxy)benzonitrile
Comparison: Compared to similar compounds, Ethanone, 2-((4-amino-5-((4-methylphenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenyl- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the triazole ring and the thioether linkage distinguishes it from other phenoxy derivatives, providing distinct advantages in terms of binding affinity and selectivity for biological targets.
Propriétés
Numéro CAS |
127399-29-5 |
|---|---|
Formule moléculaire |
C18H18N4O2S |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
2-[[4-amino-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C18H18N4O2S/c1-13-7-9-15(10-8-13)24-11-17-20-21-18(22(17)19)25-12-16(23)14-5-3-2-4-6-14/h2-10H,11-12,19H2,1H3 |
Clé InChI |
RVAWOWGBMRMTOL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCC2=NN=C(N2N)SCC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





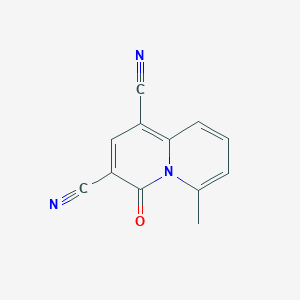
![1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14289760.png)
![Ethanol, 2-[(2-bromoethyl)dithio]-](/img/structure/B14289769.png)
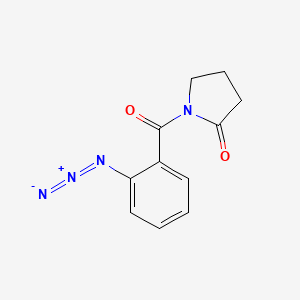
![N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-YL]phenyl}octadecanamide](/img/structure/B14289780.png)


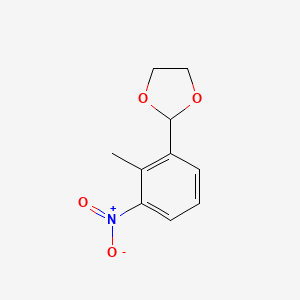
![2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14289794.png)
![Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-](/img/structure/B14289799.png)
